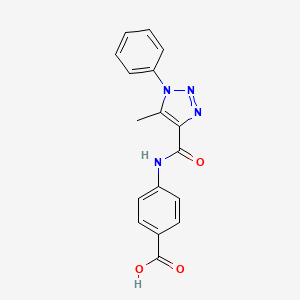

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID

Description

Properties

IUPAC Name |

4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-11-15(19-20-21(11)14-5-3-2-4-6-14)16(22)18-13-9-7-12(8-10-13)17(23)24/h2-10H,1H3,(H,18,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGLYXVAVWJLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can target the triazole ring or the benzoic acid moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium hydroxide or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity :

Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that 5-methyl-1-phenyl-1H-1,2,3-triazole derivatives exhibit potent activity against various bacterial strains. This suggests that 4-(5-Methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoic acid could be developed as a novel antimicrobial agent.

Anticancer Properties :

Triazole derivatives have been investigated for their anticancer potential. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction. This opens avenues for exploring this compound in cancer therapy.

Agriculture

Herbicide Development :

The triazole structure is also significant in agricultural chemistry. Compounds with triazole moieties have been utilized as herbicides due to their ability to inhibit specific enzymes in plant growth pathways. The application of this compound as a herbicide could be explored further to assess its efficacy against common agricultural weeds.

Material Science

Polymer Chemistry :

In the field of material science, triazoles are being incorporated into polymers to enhance their properties. The synthesis of polymer composites using this compound could lead to materials with improved thermal stability and mechanical strength.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Alotaibi et al. (2018) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with triazole derivatives. |

| Research on Triazoles | Anticancer Properties | Induced apoptosis in cancer cells via targeted mechanisms. |

| Agricultural Chemistry Studies | Herbicide Development | Effective inhibition of key enzymes in target weeds. |

Mechanism of Action

The mechanism of action of 4-(5-METHYL-1-PHENYL-1H-1,2,3-TRIAZOLE-4-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several benzoic acid derivatives with heterocyclic substituents, enabling a comparative analysis of structural motifs, synthesis, and properties. Key compounds are summarized below:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Key Comparisons:

Heterocyclic Core and Linkers The triazole-based target compound differs from the triazine analog in , which features a six-membered ring with three nitrogen atoms. The pyrazole derivative in uses a diazenyl (-N=N-) linker instead of an amido (-CONH-) group, which reduces hydrogen-bonding capacity but may improve photostability .

Synthetic Conditions The triazine compound in was synthesized at 45°C via a one-hour reaction, yielding a pale yellow solid with quantitative efficiency .

Physical Properties

- The triazine derivative has a higher molecular weight (466.43 g/mol) and melting point (217.5–220°C) compared to the pyrazole analog (322.33 g/mol), likely due to increased rigidity and intermolecular interactions from the triazine core .

- Hydroxylated benzoic acids () exhibit lower molecular weights but higher solubility in polar solvents due to multiple hydroxyl groups .

Potential Applications Triazine and pyrazole derivatives are often explored as enzyme inhibitors or agrochemicals due to their nitrogen-rich scaffolds. The hydroxylated analogs in are associated with plant defense metabolites, suggesting possible antioxidant or antimicrobial roles .

Biological Activity

4-(5-Methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoic acid is a compound of interest due to its structural features that facilitate various biological activities. The triazole ring, in particular, is known for its ability to mimic certain functional groups in biological systems, enhancing the compound's potential as a therapeutic agent.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a benzoic acid moiety linked to a 1,2,3-triazole ring via an amide bond. The presence of the methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often range from 2.5 to 5 µg/ml, indicating potent activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 2.5 | 5 |

| Compound B | Escherichia coli | 3.0 | 6 |

| Compound C | Klebsiella pneumoniae | 4.0 | 8 |

Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. In vitro assays against SARS-CoV-2 showed that certain analogues could inhibit viral replication significantly, with some compounds achieving over 90% inhibition at specific concentrations .

Table 2: Antiviral Efficacy of Triazole Compounds

| Compound Name | Viral Strain | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Compound D | SARS-CoV-2 | 90 | 3.16 |

| Compound E | Influenza Virus | 85 | 5.00 |

The biological activity of triazole compounds is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target proteins. Molecular docking studies suggest that these compounds can effectively bind to active sites of enzymes involved in bacterial and viral replication processes .

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial properties of triazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study utilized various structural modifications to enhance activity and reduce toxicity .

- Antiviral Research : Another study focused on the antiviral potential of triazole compounds against COVID-19. The results indicated significant inhibition of viral growth with minimal cytotoxic effects on host cells, suggesting a promising avenue for therapeutic development .

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-amido)benzoic acid?

The synthesis typically involves coupling a triazole derivative with a benzoic acid moiety. A common method involves refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Key parameters include reaction time (4 hours), solvent choice (ethanol for solubility), and acid catalysis to facilitate imine or amide bond formation. Purity is ensured via recrystallization or chromatography.

Q. What spectroscopic techniques are employed for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : To identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–3.0 ppm) .

- IR Spectroscopy : To detect functional groups like amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) .

- UV-Vis : To study electronic transitions, particularly π→π* and n→π* in the triazole and benzoic acid moieties .

Q. How is X-ray crystallography applied to determine the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXL for refinement and WinGX/ORTEP for visualization . Key steps include:

- Data collection with a diffractometer (Mo-Kα radiation).

- Structure solution via direct methods (SHELXS/SHELXD).

- Refinement of anisotropic displacement parameters and hydrogen bonding networks .

- Validation using CIF checkers to ensure geometric accuracy (e.g., bond angles, torsional strains).

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) require:

- DFT Calculations : To model electronic structures and compare theoretical/experimental data (e.g., optimizing geometries at B3LYP/6-31G* level) .

- Re-refinement of Crystallographic Data : Adjusting parameters in SHELXL, such as thermal motion models or hydrogen atom placement .

- Dynamic NMR Studies : To assess conformational flexibility in solution that might differ from the solid-state structure .

Q. What strategies optimize synthetic yield and purity for large-scale research applications?

- Reaction Condition Screening : Varying temperature (e.g., 50–80°C), solvent polarity (DMF vs. ethanol), or catalysts (e.g., HATU for amide coupling) .

- In-situ Monitoring : Using TLC or HPLC to track reaction progress and intermediates .

- Purification Techniques : Gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for isolating high-purity batches .

Q. How are computational methods integrated to predict biological activity or material properties?

- Molecular Docking : To simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- QSAR Modeling : Correlating substituent effects (e.g., methyl groups on the triazole) with observed bioactivity or solubility .

- Electron Localization Function (ELF) Analysis : To map electron density and predict reactivity sites (e.g., nucleophilic carboxylate groups) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- pH-Dependent Stability Studies : Monitoring hydrolysis of the amide bond via HPLC in buffers (pH 2–12) .

- Light/Oxidation Resistance : Exposing samples to UV light or H₂O₂ and analyzing degradation byproducts via LC-MS .

Methodological Considerations

Q. What validation protocols ensure analytical method accuracy (e.g., HPLC, spectrophotometry)?

- Linearity and Range : Calibration curves with R² ≥ 0.995 across expected concentrations .

- Recovery Studies : Spiking samples with known quantities and calculating recovery rates (95–105% acceptable) .

- Precision/Repeatability : Triplicate measurements with ≤2% RSD for intra-day/inter-day variability .

Q. How are crystal packing interactions analyzed to explain physicochemical properties?

Q. What advanced techniques characterize electronic properties for material science applications?

- Cyclic Voltammetry : To measure redox potentials of the triazole and benzoic acid moieties .

- Time-Resolved Fluorescence : To study excited-state dynamics and charge transfer mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.